

A Comparative Analysis of SYD5115 and Teprotumumab for Thyroid Eye Disease

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Compound of Interest

Compound Name: SYD5115
Cat. No.: B15605788

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two therapeutic agents for Thyroid Eye Disease (TED): **SYD5115**, an investigational small molecule antagonist of the thyrotropin receptor (TSH-R), and teprotumumab, an FDA-approved monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R). This document outlines their distinct mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies employed in their evaluation.

At a Glance: Key Differences

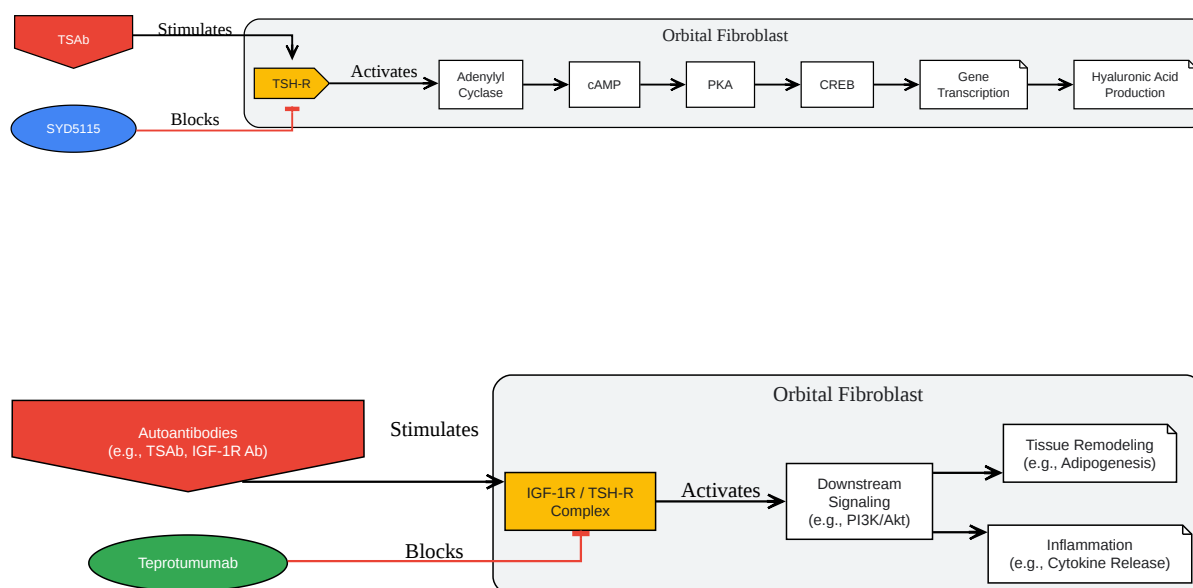
Feature	SYD5115	Teprotumumab
Target	Thyrotropin Receptor (TSH-R)	Insulin-like Growth Factor-1 Receptor (IGF-1R)
Modality	Small Molecule	Monoclonal Antibody
Administration	Oral	Intravenous Infusion
Development Stage	Preclinical	FDA Approved for Thyroid Eye Disease

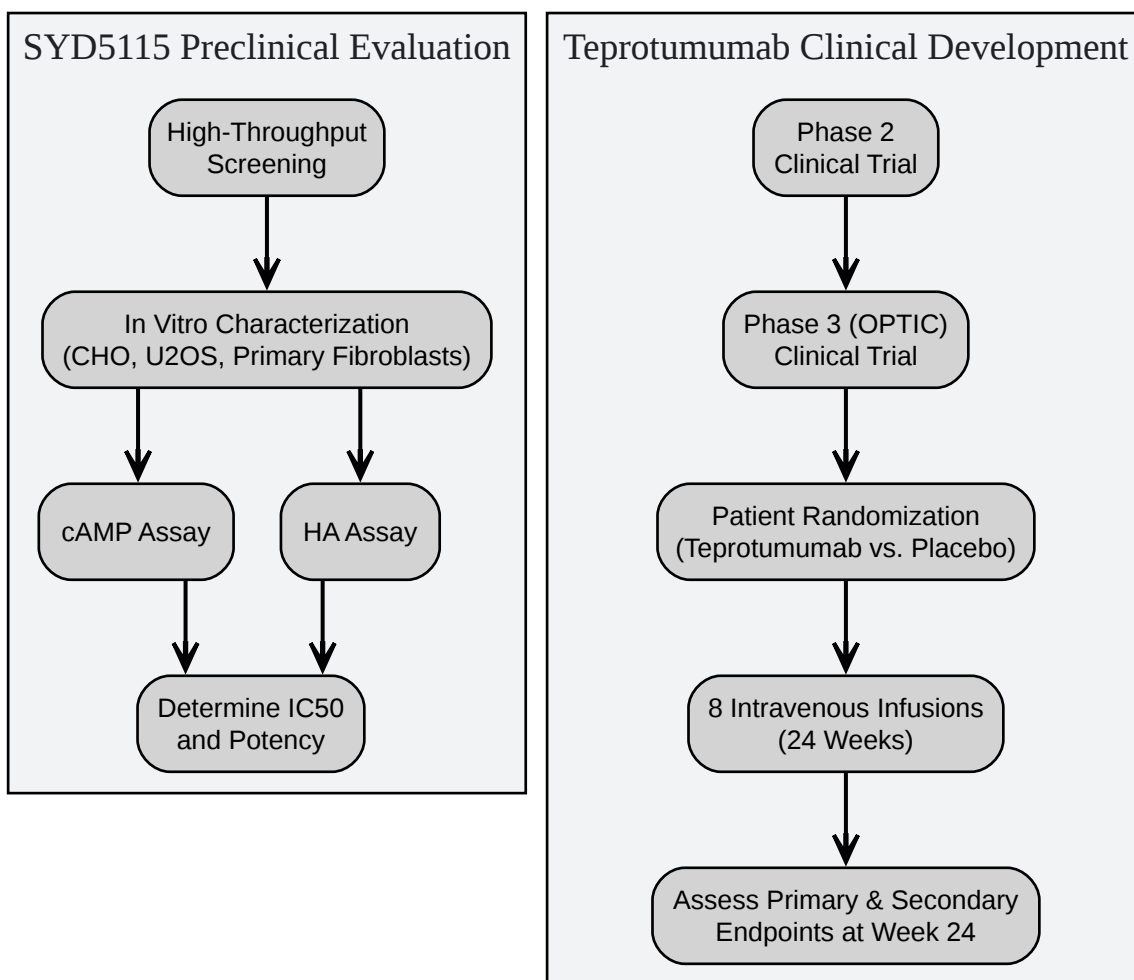
Mechanism of Action

SYD5115 is a novel, orally active small molecule that functions as an antagonist of the thyrotropin receptor (TSH-R).[1][2] In Graves' disease and Thyroid Eye Disease, stimulating autoantibodies (TSABs) bind to and activate the TSH-R on orbital fibroblasts, leading to inflammation and tissue remodeling. **SYD5115** directly blocks this activation, thereby inhibiting downstream signaling pathways.[1][3]

Teprotumumab is a fully human monoclonal antibody that targets and blocks the insulin-like growth factor-1 receptor (IGF-1R).[4] The pathogenesis of TED involves a complex interplay between the TSH-R and IGF-1R, which are physically and functionally linked.[4] By inhibiting the IGF-1R, teprotumumab disrupts this signaling complex, leading to the attenuation of downstream inflammatory and proliferative responses in orbital fibroblasts.[4]

Signaling Pathway Diagrams





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